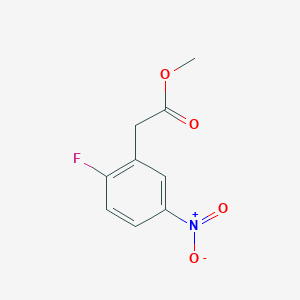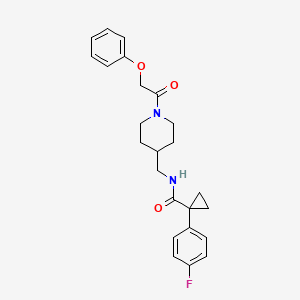
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H27FN2O3 and its molecular weight is 410.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and Neuroreceptor Quantification
Compounds structurally similar to "1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide" have been explored in the context of Positron Emission Tomography (PET) imaging, particularly for quantifying neuroreceptors such as serotonin 1A (5-HT1A) receptors. Studies involving fluorine-18 labeled compounds, such as 18F-Mefway and 18F-FCWAY, have demonstrated their potential in neuroimaging and quantification of 5-HT1A receptors in humans, providing valuable insights into neuropsychiatric disorders (Choi et al., 2015).
Kinase Inhibition for Cancer Therapy
Research into kinase inhibitors for cancer therapy has identified compounds with structural similarities to "this compound" as potent and selective Met kinase inhibitors. These compounds, such as BMS-777607, have shown promising results in preclinical models, including complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, and have advanced to phase I clinical trials (Schroeder et al., 2009).
Development of Novel PET Radioligands
The development of novel PET radioligands for neuroreceptor imaging has led to the synthesis of fluorine-18 labeled compounds targeting 5-HT1A receptors. These radioligands, designed based on the structure of WAY 100635 and its derivatives, have been evaluated for their biological properties in animal models, providing a basis for improved in vivo quantification of receptor distribution in various neurological conditions (Lang et al., 1999).
Antimicrobial and Anticancer Compounds
Research into antimicrobial and anticancer compounds has identified structures related to "this compound" with significant biological activity. For instance, spiro-piperidin-4-ones have been synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds demonstrating potent antimicrobial properties and potential as new therapeutic agents (Kumar et al., 2008).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c25-20-8-6-19(7-9-20)24(12-13-24)23(29)26-16-18-10-14-27(15-11-18)22(28)17-30-21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQEUZEUNHMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


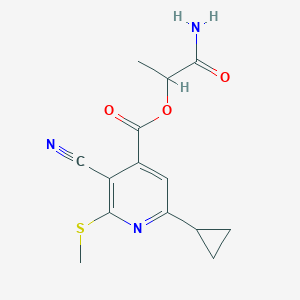
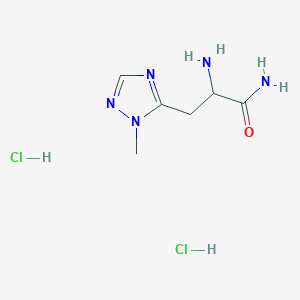
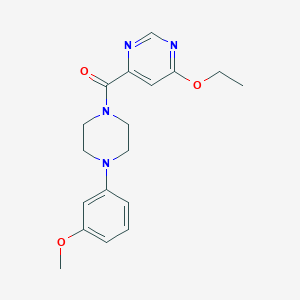



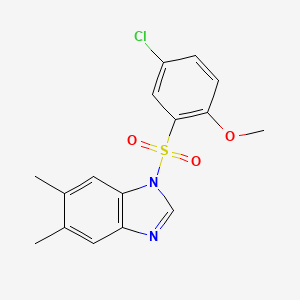
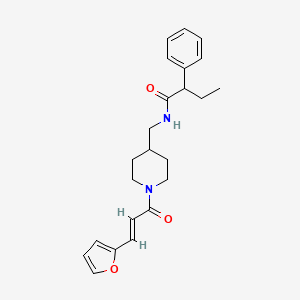
![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
